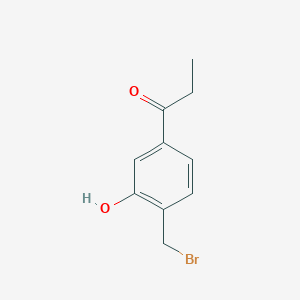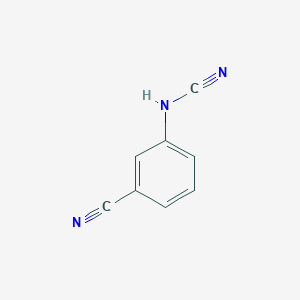
N-(3-Cyanophenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanophenyl)cyanamide is an organic compound characterized by the presence of a cyanamide group attached to a phenyl ring substituted at the meta position with a cyano group. This compound is part of the cyanamide family, which is known for its unique nitrogen-carbon-nitrogen (NCN) connectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)cyanamide can be achieved through several methods. One common approach involves the base-mediated aminoalkylation of aryl thiourea, where mercaptan and N-aryl cyanamide are key intermediates . Another method includes the electrophilic N-cyanation of amines using cyanogen bromide, although this reagent is hazardous . Alternative safer electrophilic cyanation reagents have been developed, such as sulfur-based reagents .
Industrial Production Methods
Industrial production of this compound typically involves the direct nucleophilic substitution of cyanamide. This method is straightforward and involves the reaction of cyanamide with various substituted aryl or heteryl amines under different reaction conditions . The process is designed to be efficient, eco-friendly, and capable of producing high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyanophenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyanamide group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyano group or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lewis acids: Facilitate aminocyanation reactions.
Nucleophilic fluoride ions: Generate cyanamide anions.
Grignard reagents: Used in electrophilic cyanation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can transform cyanamides into heterocycles, while aminocyanation reactions can produce various substituted cyanamides .
Applications De Recherche Scientifique
N-(3-Cyanophenyl)cyanamide has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3-Cyanophenyl)cyanamide involves its unique NCN connectivity. The compound’s reactivity is dominated by the duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This duality allows the compound to participate in various chemical reactions, targeting specific molecular pathways and interacting with different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-Cyanophenyl)cyanamide include:
N-Phenylcyanamide: Lacks the cyano group on the phenyl ring.
N-Cyano-N-phenyl-p-toluenesulfonamide: Contains a sulfonamide group instead of a simple cyanamide group.
Uniqueness
This compound is unique due to the presence of both a cyanamide group and a cyano group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science .
Propriétés
Numéro CAS |
154496-91-0 |
|---|---|
Formule moléculaire |
C8H5N3 |
Poids moléculaire |
143.15 g/mol |
Nom IUPAC |
(3-cyanophenyl)cyanamide |
InChI |
InChI=1S/C8H5N3/c9-5-7-2-1-3-8(4-7)11-6-10/h1-4,11H |
Clé InChI |
JJDPEOGUMDYQBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


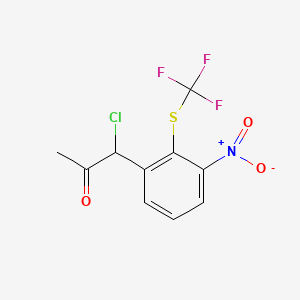
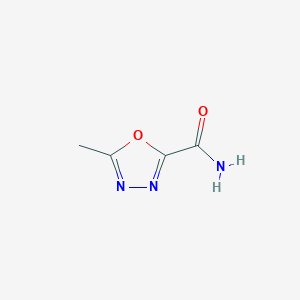

![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)
![Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B14057681.png)
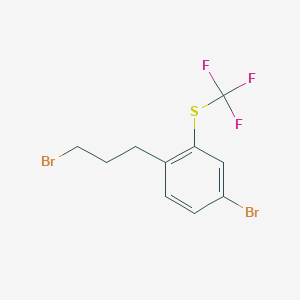
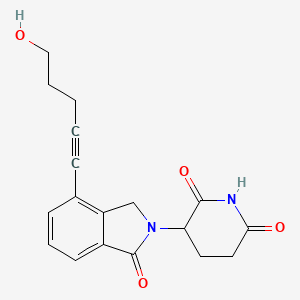
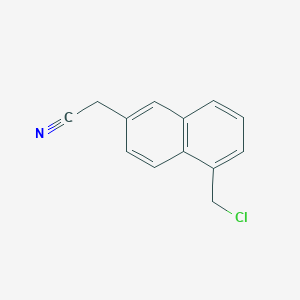

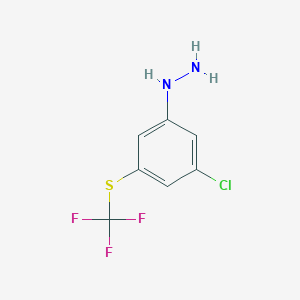
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

